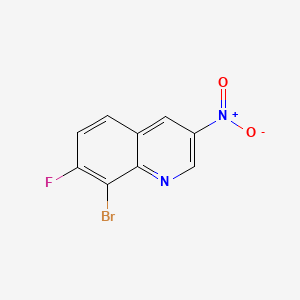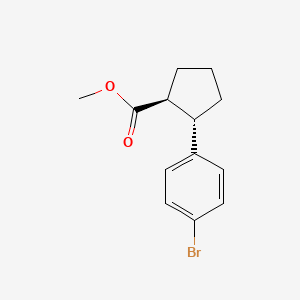
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromophenyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized with a bromophenyl group.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a bromophenyl halide to introduce the bromophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acids.
Aplicaciones Científicas De Investigación
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- (1S,2S)-2-(4-Bromophenyl)cyclohexanecarboxylate
Uniqueness
(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane and cyclohexane analogs
Propiedades
Fórmula molecular |
C13H15BrO2 |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-(4-bromophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-16-13(15)12-4-2-3-11(12)9-5-7-10(14)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
XBGPTQSIFDXOKJ-NEPJUHHUSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCC[C@@H]1C2=CC=C(C=C2)Br |
SMILES canónico |
COC(=O)C1CCCC1C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


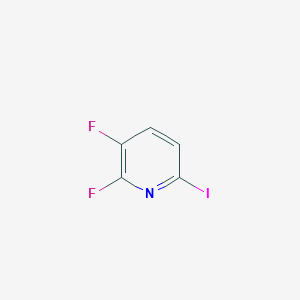
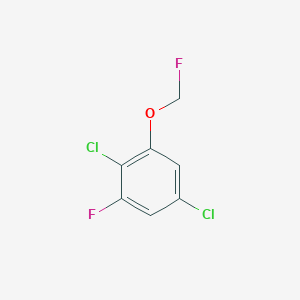
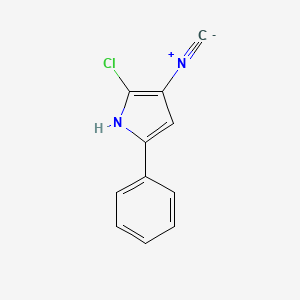
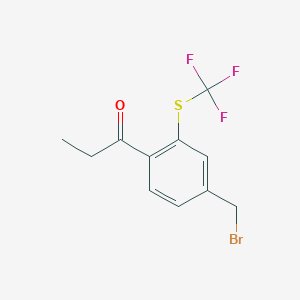
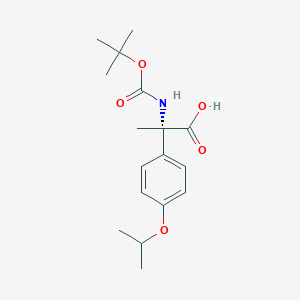

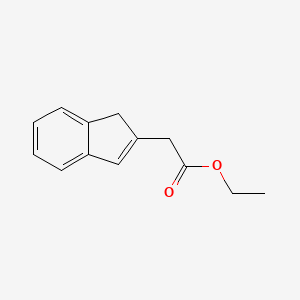
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
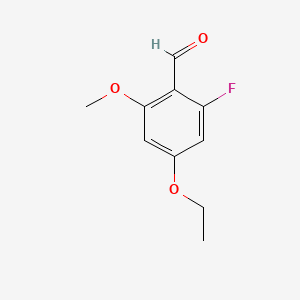
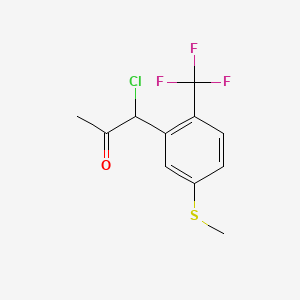
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
